1-(2-fluorophenyl)-4-(1-propyl-4-piperidinyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related fluorophenyl-piperazine compounds involves several steps, including nucleophilic substitution reactions, reduction, and fluorination processes. One method involves electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity, demonstrating the complexity and precision required in synthesizing fluorinated piperazine derivatives (Eskola et al., 2002).
Molecular Structure Analysis
X-ray crystallography studies reveal that compounds similar to 1-(2-fluorophenyl)-4-(1-propyl-4-piperidinyl)piperazine can have monoclinic crystal structures with specific lattice parameters, showcasing the importance of intermolecular interactions such as hydrogen bonding and π-π stacking in stabilizing the crystal lattice (Awasthi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl-piperazine derivatives often include nucleophilic substitution, reduction, and the introduction of fluorine atoms. These processes significantly impact the chemical properties of the resultant compounds, such as their reactivity and potential as ligands for receptor binding (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties of such compounds are characterized by spectroscopic methods, including FTIR, NMR, and X-ray crystallography. These methods provide insights into the compound's structural features, thermal stability, and intermolecular interactions, which are crucial for understanding its behavior in various conditions (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties of 1-(2-fluorophenyl)-4-(1-propyl-4-piperidinyl)piperazine derivatives, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure and the presence of fluorine atoms. These properties are essential for their potential use in various chemical and pharmacological applications, excluding the focus on drug use and dosage (Mishra & Chundawat, 2019).
properties
IUPAC Name |
1-(2-fluorophenyl)-4-(1-propylpiperidin-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3/c1-2-9-20-10-7-16(8-11-20)21-12-14-22(15-13-21)18-6-4-3-5-17(18)19/h3-6,16H,2,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGQVPUHPJQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(1-propyl-4-piperidinyl)piperazine |
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